molecular formula C40H52N4O4 B1193566 RM-133

RM-133

Cat. No. B1193566
M. Wt: 652.88
InChI Key: HOUNMJYTCWEHQD-WGQHWTFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RM-133 is a promising pro-apoptotic agent which shows activity on various cancer cell lines.

Scientific Research Applications

Anticancer Properties and Mechanism of Action

RM-133, an aminosteroid derivative, has demonstrated significant potential as an anticancer molecule. In vitro studies have established that RM-133 induces apoptosis in cancer cells. Its cytotoxicity is attributed to endoplasmic reticulum (ER)-related apoptosis, categorizing RM-133 as an endoplasmic reticulum stress aggravator (ERSA) anticancer drug. The implication of the steroidogenic acute regulator-related lipid transfer protein 5 (STARD5) in RM-133's mechanism of action has been identified, suggesting RM-133 disturbs cholesterol homeostasis via STARD5, which delivers an ERSA molecule to the ER. This discovery is a key step towards advancing RM-133 into clinical trials (Perreault et al., 2018).

Improving Anticancer Activity and Selectivity

Further research into RM-133 has focused on enhancing its anticancer activity and selectivity. Studies on RM-133-related compounds showed that modifications in the molecule's structure could increase its anticancer efficacy. Specifically, the protection of the 3α-hydroxyl of RM-133 through ester or carbamate formation stabilized the molecule against phase I metabolic enzymes without affecting its anticancer activity. These findings support the use of a pro-drug strategy to improve RM-133's properties for future clinical trials (Perreault et al., 2016).

Synthesis and In Vivo Potency

The development of a liquid phase chemical synthesis of RM-133 has been reported, enabling the production of gram-quantity scales of the compound for preclinical assays. In vivo studies using a xenograft model in mice showed that RM-133 blocked tumor progression significantly, demonstrating its potential as a pro-apoptotic agent for cancer treatment (Maltais et al., 2014).

Antitumor Activity in Ovarian and Pancreatic Cancers

RM-133 has shown promising activity against ovarian and pancreatic cancers. Studies revealed that RM-133 had inhibitory effects on the growth of ovarian (OVCAR-3) and pancreatic (PANC-1) cancer cells. The compound's efficacy was further validated in vivo, where it demonstrated substantial growth inhibition of tumors in xenograft models, further emphasizing its potential as an anticancer agent (Kenmogne et al., 2015).

properties

Product Name

RM-133

Molecular Formula

C40H52N4O4

Molecular Weight

652.88

IUPAC Name

(4-((2S,3S,5S,8R,9S,10S,13S,14S,17R)-17-Ethynyl-3,17-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-2-yl)piperazin-1-yl)((S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl)methanone

InChI

InChI=1S/C40H52N4O4/c1-4-40(48)18-16-30-28-13-12-27-24-35(45)34(25-38(27,2)29(28)15-17-39(30,40)3)42-20-22-43(23-21-42)37(47)33-10-7-19-44(33)36(46)32-14-11-26-8-5-6-9-31(26)41-32/h1,5-6,8-9,11,14,27-30,33-35,45,48H,7,10,12-13,15-25H2,2-3H3/t27-,28+,29-,30-,33-,34-,35-,38-,39-,40-/m0/s1

InChI Key

HOUNMJYTCWEHQD-WGQHWTFVSA-N

SMILES

O=C(N1CCN([C@H]2C[C@]3(C)[C@@]4([H])CC[C@]5(C)[C@](O)(C#C)CC[C@@]5([H])[C@]4([H])CC[C@@]3([H])C[C@@H]2O)CC1)[C@H]6N(C(C7=NC8=CC=CC=C8C=C7)=O)CCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RM133;  RM 133;  RM-133

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.